(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a morpholine ring, and a nitro group, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride under basic conditions.
Formation of the morpholine ring: This can be synthesized through a nucleophilic substitution reaction.
Nitro group introduction: This step involves nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the corresponding hydroxyl compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Cyclization: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction of nitro group: Formation of the corresponding amine.
Deprotection of tert-butyldimethylsilyl group: Formation of the hydroxyl compound.
Cyclization: Formation of more complex cyclic structures.
Scientific Research Applications
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of ®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and morpholine ring are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl methyl (pyrrolidin-3-yl)carbamate: A related compound with a similar pyrrolidine ring structure.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.
Uniqueness
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, morpholine ring, and tert-butyldimethylsilyl group sets it apart from other similar compounds, making it a valuable tool in research and development.
Properties
Molecular Formula |
C20H31N5O5Si |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(3R)-1-(2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C20H31N5O5Si/c1-20(2,3)31(4,5)30-14-6-7-24(13-14)18-15(25(26)27)12-16-17(21-18)22-19(29-16)23-8-10-28-11-9-23/h12,14H,6-11,13H2,1-5H3/t14-/m1/s1 |
InChI Key |
CDEICKIEUXKALL-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCN(C1)C2=NC3=C(C=C2[N+](=O)[O-])OC(=N3)N4CCOCC4 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC3=C(C=C2[N+](=O)[O-])OC(=N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.